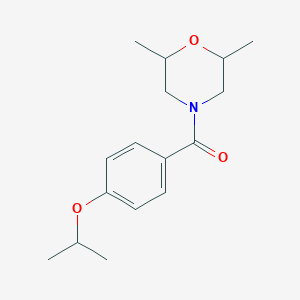
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine, also known as MRS 1191, is a selective antagonist of the P2Y1 receptor, which is a member of the purinergic receptor family. This molecule has gained significant attention in scientific research due to its potential applications in various fields such as neuroscience, cardiovascular disease, and cancer research.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. The activation of the P2Y1 receptor leads to platelet activation and aggregation. By blocking the P2Y1 receptor, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine inhibits platelet activation and aggregation.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine has been shown to have significant biochemical and physiological effects. In platelets, it inhibits the activation and aggregation of platelets by blocking the P2Y1 receptor. In the central nervous system, it has been shown to have potential therapeutic applications in the treatment of pain, addiction, and neurodegenerative diseases. In cancer cells, it has been shown to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine in lab experiments is its high selectivity for the P2Y1 receptor. This allows for specific targeting of the P2Y1 receptor without affecting other purinergic receptors. However, one of the limitations of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine is its limited solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine in scientific research. In neuroscience, it has potential applications in the treatment of pain, addiction, and neurodegenerative diseases. In cardiovascular disease research, it can be used to study the role of P2Y1 receptors in platelet activation and thrombosis. In cancer research, it can be used to develop novel therapies for the inhibition of tumor growth and metastasis. Additionally, further research can be done to optimize the synthesis method of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine and improve its solubility in water for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine involves a multi-step process that starts with the reaction of 3-fluoroaniline with 2,4,6-trimethylpyrimidine. The resulting intermediate is then reacted with guanidine to produce the final compound. The synthesis method has been optimized to produce high yields of pure N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine has been used in various scientific research fields. In neuroscience, it has been shown to have potential therapeutic applications in the treatment of pain, addiction, and neurodegenerative diseases. In cardiovascular disease research, it has been used to study the role of P2Y1 receptors in platelet activation and thrombosis. In cancer research, it has been shown to have potential applications in the inhibition of tumor growth and metastasis.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-fluorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXTVTCUXWGWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5402179.png)
![4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B5402188.png)


![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5402214.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5402219.png)
![1-[(2R,5S)-5-(1,3-benzothiazol-2-ylmethyl)tetrahydrofuran-2-yl]-N,N-dimethylmethanamine](/img/structure/B5402225.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-1-(4-ethoxy-3-methylphenyl)-4-oxobutan-1-one](/img/structure/B5402244.png)
![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5402258.png)
![6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402260.png)